2,5-Diphenyl-1,3-thiazol-4-ol
Overview
Description
2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Thiazoles are known for their aromaticity and are significant in various fields due to their biological and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2,5-diphenyl-1,3-thiazol-4-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The molecular weight of this compound is 25332 , which is within the range considered favorable for oral bioavailability in drug design.
Result of Action
Based on the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2,5-Diphenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial properties by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, acting as an antioxidant and protecting cells from damage caused by reactive oxygen species . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and oxidative stress-related diseases.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This compound also affects cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth . Additionally, it has been shown to activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . The compound also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under conditions that promote degradation, the compound’s effectiveness may diminish, leading to reduced cellular responses . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular changes, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, this compound enhances the activity of antioxidant enzymes, leading to increased neutralization of reactive oxygen species . Additionally, this compound affects metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes, allowing it to accumulate in target tissues . Once inside the cells, this compound interacts with binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution is essential for the compound’s biological activity, as it ensures that this compound reaches its site of action within the cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus . The targeting signals and post-translational modifications that direct this compound to these compartments are critical for its biological activity . For instance, the localization of this compound to the mitochondria enhances its ability to modulate oxidative stress responses, while its presence in the nucleus allows it to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-bromoacetophenone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 2,5-diphenyl-1,3-thiazol-4-one.
Reduction: Formation of 2,5-diphenylthiazolidine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2,5-Diphenyl-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and are known for their antimicrobial and antiviral activities.
Uniqueness
2,5-Diphenyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl substitution enhances its aromaticity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,5-diphenyl-1,3-thiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCJUZMDNQOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314635 | |
Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59484-42-3 | |
Record name | 59484-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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